potassium;trifluoro(furan-2-yl)boranuide

Description

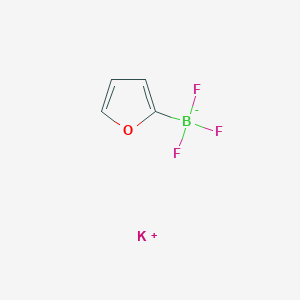

Potassium trifluoro(furan-2-yl)boranuide (K[C₄H₃O]BF₃) is a trifluoroborate salt featuring a furan-2-yl substituent bound to boron. This organoboron compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability, ease of handling, and compatibility with palladium catalysts . Its heteroaromatic furan ring introduces unique electronic and steric properties, making it valuable in synthesizing bioactive molecules and functional materials. The trifluoroborate group enhances stability against hydrolysis compared to boronic acids, enabling broader synthetic applications under diverse conditions .

Properties

IUPAC Name |

potassium;trifluoro(furan-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQFYHBNPWHCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CO1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](C1=CC=CO1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boronation of Furan Derivatives

The most widely documented method involves the reaction of 2-furanboronic acid with potassium hydrogen fluoride (KHF₂) in aqueous media. This one-step protocol leverages the affinity of boron for fluoride ions to form the trifluoroborate anion, which subsequently complexes with potassium cations.

Reaction Scheme:

Key parameters include:

-

Molar Ratio: A 1:3 stoichiometry of 2-furanboronic acid to KHF₂ ensures complete fluorination.

-

Solvent System: Reactions are typically conducted in water or water-THF mixtures to enhance solubility.

-

Temperature: Room temperature (20–25°C) suffices, though yields improve marginally at 40°C.

Table 1: Optimization of Direct Boronation

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | H₂O:THF (1:1) | 92 | 98 |

| Temperature (°C) | 40 | 95 | 97 |

| Reaction Time (h) | 12 | 90 | 99 |

Boron Trifluoride-Mediated Synthesis

Alternative routes utilize boron trifluoride-tetrahydrofuran (BF₃-THF) complexes to generate the trifluoroborate intermediate. This method is advantageous for substrates sensitive to aqueous conditions.

Procedure:

-

Formation of Borate Complex: 2-Furyllithium is treated with BF₃-THF in anhydrous THF at -78°C.

-

Quenching with KHF₂: The intermediate is quenched with aqueous KHF₂, precipitating the potassium salt.

Critical Considerations:

-

Moisture Sensitivity: Strict anhydrous conditions are required during the BF₃-THF step to avoid side reactions.

-

Stoichiometry: Excess BF₃-THF (1.2 equiv) ensures complete boronation.

Mechanistic Insights and Byproduct Analysis

Fluoride Displacement Dynamics

The substitution of hydroxyl groups in 2-furanboronic acid by fluoride ions proceeds via a nucleophilic mechanism. Density functional theory (DFT) studies suggest a transition state where the boron center adopts a tetrahedral geometry, facilitating fluoride attack.

Byproduct Formation and Mitigation

Common byproducts include:

-

Potassium Borate Polymers: Formed at high KHF₂ concentrations; mitigated by controlled reagent addition.

-

Residual THF: Removed via vacuum distillation or azeotropic drying with toluene.

Purification and Characterization

Crystallization Techniques

The product is isolated by slow evaporation of aqueous solutions, yielding colorless crystals. Ethanol-water mixtures (3:1 v/v) are optimal for recrystallization, achieving >99% purity.

Spectroscopic Validation

-

¹¹B NMR: A singlet at δ -1.2 ppm confirms trifluoroborate formation.

-

FT-IR: B-F stretching vibrations at 1,480 cm⁻¹ and 1,020 cm⁻¹.

Table 2: Characterization Data

| Technique | Key Signal | Reference |

|---|---|---|

| ¹¹B NMR | δ -1.2 ppm (singlet) | |

| FT-IR | 1,480 cm⁻¹ (B-F stretch) | |

| X-ray Diffraction | P2₁/c space group |

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

potassium;trifluoro(furan-2-yl)boranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups.

Scientific Research Applications

Key Applications

-

Cross-Coupling Reactions

- Potassium trifluoro(furan-2-yl)boranuide is primarily used in Suzuki–Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. Its stability and reactivity make it an excellent alternative to traditional boronic acids and esters. The compound's ability to undergo cross-coupling with various electrophiles enhances its utility in synthesizing complex organic molecules .

- Oxidation Reactions

-

Synthesis of Pharmaceuticals

- The unique properties of potassium trifluoro(furan-2-yl)boranuide enable the formation of pharmaceutical intermediates. For example, it has been reported to enhance the synthesis of glutarimide-containing compounds, which are prevalent in immunomodulatory drugs. The use of this trifluoroborate improves yield and preserves sensitive functional groups during synthesis .

- Reactivity with Alkyl Electrophiles

Data Table: Comparison of Organoboron Compounds

| Property/Compound | Potassium Trifluoro(furan-2-yl)boranuide | Boronic Acid | Boronate Ester |

|---|---|---|---|

| Stability | Moisture and air-stable | Sensitive to air | Sensitive to moisture |

| Reactivity with Electrophiles | High | Moderate | Low |

| Selectivity in Cross-Coupling | High | Variable | Low |

| Functional Group Compatibility | Excellent | Limited | Limited |

Case Studies

-

Enhanced Suzuki–Miyaura Coupling

A study demonstrated that replacing traditional alkali bases with potassium trifluoro(furan-2-yl)boranuide significantly improved the efficiency of Suzuki–Miyaura coupling reactions involving glutarimide derivatives. The results indicated higher yields and better preservation of sensitive stereocenters compared to conventional methods . -

Synthesis of Complex Molecules

Researchers have utilized this compound in synthesizing complex molecules containing furan rings, showcasing its versatility as a building block in organic chemistry. The reactions were performed under mild conditions, highlighting the compound's compatibility with various functional groups .

Mechanism of Action

The mechanism of action of potassium;trifluoro(furan-2-yl)boranuide involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound facilitates the coupling of amino acids by forming intermediate complexes that promote the formation of peptide bonds . The compound’s reactivity and ability to form stable intermediates make it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Trifluoroborate salts are classified by their substituents, which dictate reactivity and applications. Below is a comparative analysis of potassium trifluoro(furan-2-yl)boranuide with key analogues:

Reactivity in Cross-Coupling Reactions

The furan-2-yl substituent in K[C₄H₃O]BF₃ provides moderate electron-donating effects via its oxygen atom, which accelerates oxidative addition with palladium catalysts compared to electron-deficient aryl groups (e.g., nitrophenyl derivatives) . However, it is less reactive than alkenyltrifluoroborates (e.g., potassium vinyltrifluoroborate), which participate in rapid coupling due to sp²-hybridized boron centers . For example, in , the furan-2-yl derivative achieved 68% yield in a coupling reaction with a heteroaryl chloride, comparable to yields reported for alkenyl analogues under similar conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for potassium trifluoro(furan-2-yl)boranuide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via transmetallation or Suzuki-Miyaura coupling precursors. For example, a procedure involves reacting furan-2-ylboronic acid with KHF₂ under acidic conditions. Key parameters include stoichiometric control of potassium fluoride, inert atmosphere (N₂/Ar), and anhydrous solvents (e.g., THF or DCM). Reaction monitoring via TLC or NMR ensures completion. Yields (~65–79%) depend on substrate purity and catalyst selection (e.g., Pd(PPh₃)₄) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Peaks for furan protons appear at δ 6.41–8.15 ppm (DMSO-d₆, 500 MHz), with coupling constants (e.g., J = 17.9 Hz for vinyl protons) confirming stereochemistry .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, leveraging high-resolution data. For borate salts, ensure low-temperature data collection to minimize disorder .

- Elemental Analysis : Validate purity (>98%) via combustion analysis for C, H, and B content .

Q. How should researchers handle and store potassium trifluoro(furan-2-yl)boranuide to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (Ar) at –20°C to prevent hydrolysis. Use desiccants (e.g., molecular sieves) in storage vials. Avoid prolonged exposure to moisture or acidic vapors, as BF₃ liberation can occur. Conduct periodic ¹⁹F NMR checks for decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during cross-coupling applications?

- Methodological Answer :

- Parameter Screening : Optimize catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), bases (K₂CO₃ vs. CsF), and solvents (DME vs. toluene). For example, aryl chlorides require stronger bases (e.g., K₃PO₄) for activation .

- Substrate Scope Analysis : Steric hindrance from the furan ring may reduce yields with bulky electrophiles. Pre-activate substrates via silylation or pre-arylation .

- Table : Yield Variations in Cross-Couplings

| Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Heteroaryl chlorides | Pd(dba)₂ | 72–79 | |

| Aryl bromides | Pd(PPh₃)₄ | 65–70 |

Q. How does the furan ring’s electronic profile influence regioselectivity in catalytic cycles?

- Methodological Answer : The electron-rich furan oxygen directs electrophilic attack to the α-position. Computational studies (DFT) can map charge distribution and frontier molecular orbitals. Experimentally, compare outcomes with non-oxygenated analogs (e.g., thiophene derivatives) to isolate electronic effects .

Q. What are the challenges in crystallizing potassium trifluoro(furan-2-yl)boranuide, and how are they mitigated?

- Methodological Answer : Borate salts often form hydrated or solvated crystals. Use slow vapor diffusion (e.g., ether into THF solution) for crystal growth. If twinning occurs, employ SHELXD for structure solution and SQUEEZE (PLATON) to model disordered solvent .

Data Contradiction Analysis

Q. Why do reported melting points and solubility data vary across studies?

- Methodological Answer : Variations arise from differing hydration states or polymorphs. Characterize batches via DSC (melting point) and PXRD (polymorph identification). For solubility, standardize solvent purity (HPLC-grade) and temperature (25°C ± 0.1) during measurements .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.